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2-Methoxy-1-pyridin-2-ylethanone is a heterocyclic organic compound belonging to the
versatile class of 2-pyridyl ketones. Its structure, featuring a pyridine ring linked to a methoxy-
substituted acyl group, makes it a molecule of significant interest in synthetic and medicinal
chemistry. The pyridine moiety, a common pharmacophore in drug discovery, imparts unique
physicochemical properties, including the ability to act as a hydrogen bond acceptor and
engage in Tt-stacking interactions, which are crucial for molecular recognition at biological
targets.[1]

This guide provides a comprehensive technical overview of 2-Methoxy-1-pyridin-2-
ylethanone, from its fundamental physicochemical and spectroscopic characteristics to
detailed synthetic protocols, reactivity, and its potential role as a building block in the
development of novel therapeutics. The insights presented herein are designed to equip
researchers with the foundational knowledge required to effectively utilize this compound in
their research and development endeavors.

Physicochemical Properties and Spectroscopic
Profile
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A thorough understanding of a molecule's properties is the cornerstone of its application in
research. This section details the key physical and chemical identifiers for 2-Methoxy-1-
pyridin-2-ylethanone and provides a predictive analysis of its spectroscopic signatures.

Core Chemical Identity

The fundamental properties of 2-Methoxy-1-pyridin-2-ylethanone are summarized in the
table below, providing a quick reference for experimental planning.

Table 1: Physicochemical Properties of 2-Methoxy-1-pyridin-2-ylethanone

Property Value Source
CAS Number 105729-06-4 [2]
Molecular Formula CsHoNO:2 [2]
Molecular Weight 151.16 g/mol [2]
Exact Mass 151.063328530 Da [2]

| INChiKey | STFOOBKKZQROQT-UHFFFAOYSA-N |[2] |

Predictive Spectroscopic Analysis

While experimental spectra for this specific molecule are not widely published, a robust
predictive analysis can be formulated based on the known spectroscopic behavior of its
constituent functional groups: the 2-substituted pyridine ring, the a-methoxy ketone, and the
methylene bridge.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e IH NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring
protons, the methylene protons, and the methoxy protons. The pyridine protons will appear in
the aromatic region (typically & 7.0-8.7 ppm), with the proton at the 6-position being the most
downfield due to its proximity to the nitrogen atom.[3] The methylene protons (a to the
carbonyl) will be deshielded, appearing around 6 4.5-5.0 ppm as a singlet. The methoxy
group protons will also be a sharp singlet, typically around & 3.3-3.7 ppm.[4]
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e 13C NMR: The carbonyl carbon is the most deshielded, appearing far downfield (& 190-200

ppm).[5] The carbons of the pyridine ring will resonate in the & 120-150 ppm range. The

methylene carbon (a to the carbonyl) and the methoxy carbon will appear further upfield,

typically around & 70-80 ppm and & 55-60 ppm, respectively.

Table 2: Predicted *H and 3C NMR Spectral Data (in CDCIs)

Predicted H

Predicted 13C

] ) ) Predicted ) ) ]
Assignment Chemical Shift o Assignment Chemical Shift
Multiplicity
(3, ppm) (5, ppm)
Pyridine H-6 8.6-8.7 Doublet c=0 195 - 200
Pyridine H-3 79-8.1 Doublet Pyridine C-2 152 - 155
o Triplet of o
Pyridine H-4 7.7-79 Pyridine C-6 148 - 150
doublets
Pyridine H-5 73-75 Triplet Pyridine C-4 136 - 138
-CH:- 47-4.9 Singlet Pyridine C-3,C-5 122-128
-OCHs 3.4-36 Singlet -CH2- 75 - 80
||]]-OCHs |58 -60 |

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. The most

prominent feature will be a strong, sharp absorption band for the carbonyl (C=0) stretch,

expected in the range of 1690-1710 cm~1, characteristic of an aromatic ketone.[5] Other key

absorptions include C-H stretches from the aromatic pyridine ring (around 3050-3100 cm~1)
and aliphatic groups (2850-3000 cm~1), C-O stretching from the ether linkage (1080-1150
cm~1), and C=N/C=C stretching vibrations from the pyridine ring (1400-1600 cm~1).[6]

1.2.3. Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M*) would be observed at m/z = 151. Key

fragmentation patterns would likely involve a-cleavage on either side of the carbonyl group.
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This would lead to characteristic fragments such as the pyridinoyl cation (m/z = 106) and the
methoxymethyl cation (m/z = 45), providing definitive structural confirmation.[5]

Synthesis and Purification

The synthesis of 2-pyridyl ketones is a well-established area of organic chemistry. A highly
effective and common strategy involves the organometallic route, specifically the reaction of an
organolithium species with a suitable acylating agent.[7] This approach offers high yields and
good functional group tolerance.

Recommended Synthetic Protocol: Lithiation-Acylation
Pathway

This protocol describes a two-step process starting from commercially available 2-
bromopyridine. The causality behind this choice is the reliability of bromine-lithium exchange to
generate the nucleophilic 2-lithiopyridine intermediate in a regioselective manner.

Step 1: Generation of 2-Lithiopyridine

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen
inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF).

e Cool the flask to -78 °C using a dry ice/acetone bath.
e Add 2-bromopyridine (1.0 eq) to the flask.

e Slowly add n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise via the dropping funnel
over 30 minutes, maintaining the temperature at -78 °C.

« Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 2-
lithiopyridine intermediate.

Step 2: Acylation with a Methoxyacetylating Agent

e In a separate flame-dried flask, prepare a solution of N-methoxy-N-methyl-2-
methoxyacetamide (Weinreb amide, 1.2 eq) in anhydrous THF. The choice of a Weinreb
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amide is strategic as it prevents over-addition to the carbonyl, a common side reaction with
more reactive acylating agents, thus ensuring a clean conversion to the ketone.

o Add the Weinreb amide solution dropwise to the 2-lithiopyridine solution at -78 °C.
» Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

e Quench the reaction by the slow addition of a saturated aqueous solution of ammonium
chloride (NHa4Cl).

o Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x
volumes).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0Oa),
and concentrate under reduced pressure.

Purification

The crude product is typically purified by flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes as the eluent. The purity of the collected fractions should
be assessed by thin-layer chromatography (TLC) to yield the final product as a pure oil or solid.
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Caption: Synthetic workflow for 2-Methoxy-1-pyridin-2-ylethanone.
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Chemical Reactivity and Mechanistic
Considerations

The reactivity of 2-Methoxy-1-pyridin-2-ylethanone is governed by its three primary functional
components: the ketone carbonyl group, the a-hydrogens on the methylene bridge, and the
pyridine ring.

o Carbonyl Group Reactivity: The ketone is susceptible to nucleophilic attack. This allows for a
range of transformations, including:

o Reduction: Reduction with agents like sodium borohydride (NaBHa4) will yield the
corresponding secondary alcohol, 2-methoxy-1-(pyridin-2-yl)ethanol, a valuable chiral
building block.

o Grignard/Organolithium Addition: Reaction with organometallic reagents can be used to
generate tertiary alcohols.

o Imination: Condensation with primary amines can form imines (Schiff bases), which are
important intermediates for further functionalization.[8]

» Alpha-Hydrogen Acidity: The hydrogens on the carbon adjacent to the carbonyl group (a-
hydrogens) are acidic and can be removed by a base to form an enolate.[9] This enolate can
then act as a nucleophile in reactions such as aldol condensations or a-alkylations, enabling
the construction of more complex carbon skeletons.[9]

o Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring is basic and can be
protonated or alkylated. It also directs electrophilic aromatic substitution to the 3- and 5-
positions, although the ring is generally deactivated towards this type of reaction compared
to benzene.
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Caption: Key reactive sites of 2-Methoxy-1-pyridin-2-ylethanone.
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Applications in Medicinal Chemistry and Drug
Discovery

While specific biological activities for 2-Methoxy-1-pyridin-2-ylethanone are not extensively
documented, its structural class, the 2-pyridones and related pyridyl ketones, are considered
"privileged scaffolds" in medicinal chemistry.[10][11] These structures are frequently found in
bioactive natural products and FDA-approved drugs.[1]

The 2-pyridone motif, a tautomeric form of 2-hydroxypyridine, is known to exhibit a wide range

of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10]
[11] The structural similarity of 2-Methoxy-1-pyridin-2-ylethanone to these scaffolds suggests
its potential as a key intermediate for the synthesis of novel therapeutic agents.

Potential Research Applications:

o Scaffold for Library Synthesis: Its multiple reactive sites make it an ideal starting point for
creating diverse chemical libraries for high-throughput screening against various biological
targets.

o Kinase Inhibitor Development: The pyridine ring is a well-known hinge-binding motif in many
kinase inhibitors.[12] Derivatives of this molecule could be explored as potential inhibitors of
protein kinases involved in cancer and inflammatory diseases.

o Metal-Binding Ligands: The 2-pyridyl ketone moiety is an effective chelating ligand for
various metal ions, which can be exploited in the design of metal-based drugs or catalytic
systems.[13]

Conclusion

2-Methoxy-1-pyridin-2-ylethanone is a versatile and valuable building block for chemical
synthesis and drug discovery. Its well-defined physicochemical properties, predictable
spectroscopic profile, and accessible synthetic routes make it an attractive starting material for
researchers. The compound's inherent reactivity, stemming from its ketone, a-methylene, and
pyridine functionalities, offers numerous avenues for structural modification. Given the
established biological importance of the broader 2-pyridyl ketone and 2-pyridone families, 2-
Methoxy-1-pyridin-2-ylethanone represents a promising scaffold for the development of next-
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generation therapeutics. This guide serves as a foundational resource to facilitate and inspire
its application in advancing chemical and biomedical research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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